molecular formula C25H26N4O B12209330 N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B12209330
M. Wt: 398.5 g/mol
InChI Key: ZEDSHRUSXYRGRX-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a heterocyclic compound featuring a pyrazoloquinazoline core with substituents at positions 2 (methyl), 3 (phenyl), and 9 (4-ethoxyphenylamine). The ethoxy group (-OCH₂CH₃) on the phenyl ring distinguishes it from analogs with halogen, alkyl, or other alkoxy substituents.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

InChI

InChI=1S/C25H26N4O/c1-3-30-20-15-13-19(14-16-20)26-24-21-11-7-8-12-22(21)27-25-23(17(2)28-29(24)25)18-9-5-4-6-10-18/h4-6,9-10,13-16,26H,3,7-8,11-12H2,1-2H3

InChI Key

ZEDSHRUSXYRGRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3CCCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups onto the quinazoline core .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs identified in the evidence, focusing on structural variations, physicochemical properties, and safety considerations.

Substituent Variations on the Aromatic Ring
Compound Name Substituent at Position 9 Molecular Formula Molecular Weight Key Structural Differences
N-(4-Ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine 4-Ethoxyphenyl C₂₆H₂₆N₄O 410.51 g/mol Ethoxy (-OCH₂CH₃) group provides moderate lipophilicity and electron-donating effects.
N-(4-Fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine 4-Fluorophenyl C₂₄H₂₁FN₄ 384.45 g/mol Fluorine substituent increases electronegativity, potentially enhancing binding affinity.
N-(4-Chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine 4-Chlorophenyl C₂₄H₂₁ClN₄ 400.90 g/mol Chlorine adds lipophilicity and steric bulk, possibly affecting metabolic stability.
N-(3-Pyridinylmethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine 3-Pyridinylmethyl C₂₃H₂₃N₅ 369.46 g/mol Pyridine ring introduces polarity and hydrogen-bonding capability.

Key Observations :

  • The ethoxy group in the target compound balances lipophilicity and solubility better than halogenated analogs, which may be critical for bioavailability.
  • Fluoro and chloro analogs exhibit higher electronegativity, which could influence receptor interactions but may also increase toxicity risks .
  • The pyridinylmethyl derivative () demonstrates how heteroaromatic substituents can alter solubility and target engagement .
Core Modifications
Compound Name Core Structure Variation Molecular Weight Impact on Properties
2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one Quinazolinone (ketone at position 9) 279.34 g/mol Loss of amine reduces basicity; ketone may decrease nucleophilicity and hydrogen bonding.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives Imidazopyridine-quinazoline hybrid ~340–400 g/mol Expanded π-systems may enhance DNA intercalation or kinase inhibition.

Key Observations :

  • Hybrid structures (e.g., imidazopyridine-quinazoline) highlight the versatility of the core for diverse pharmacological activities .
Solubility and Stability
  • Ethoxy substituents improve lipid solubility compared to methoxy () but are less lipophilic than propoxy derivatives .

Biological Activity

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrazoloquinazoline derivatives. Its structure can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}

This compound features a complex arrangement that includes a pyrazoloquinazoline core, which is known for various biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. Specifically, it was found to be effective against:

  • Lung Cancer Cells (A549)
  • Breast Cancer Cells (MCF-7)

The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression. The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. In vitro assays revealed that it can scavenge free radicals effectively. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

The biological effects of this compound are attributed to several mechanisms:

  • Inhibition of Kinases: The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis: By modulating the expression of key proteins in the apoptotic pathway, it promotes programmed cell death in malignant cells.
  • Antioxidant Mechanisms: Its ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the efficacy of this compound across different biological contexts:

Cell Line IC50 (µM) Mechanism
A54915Apoptosis induction
MCF-712Cell cycle arrest
HeLa10ROS scavenging

These results suggest that the compound has a potent effect on various cancer cell types and highlights its potential as a therapeutic agent.

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